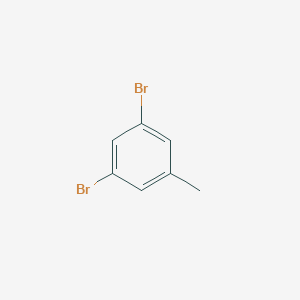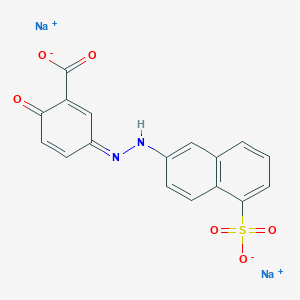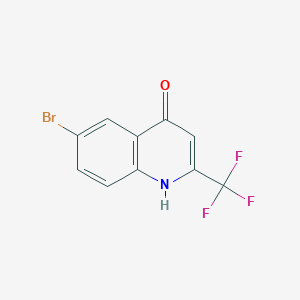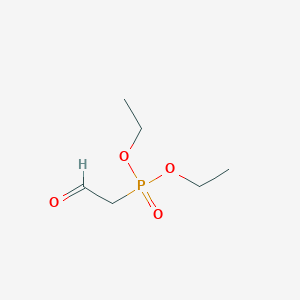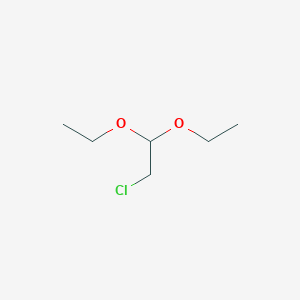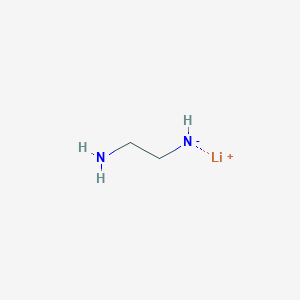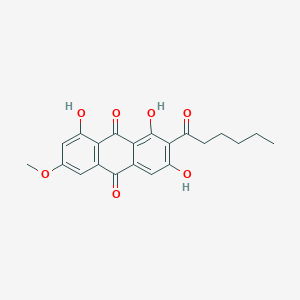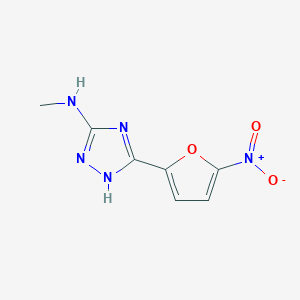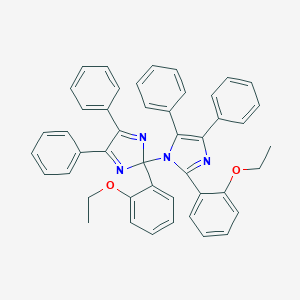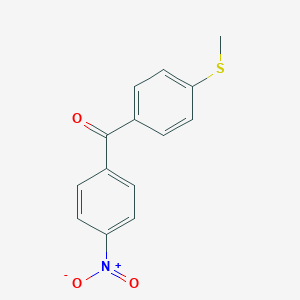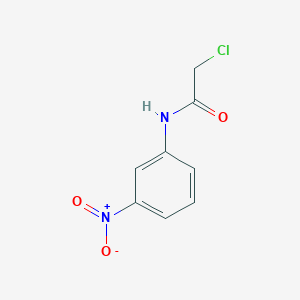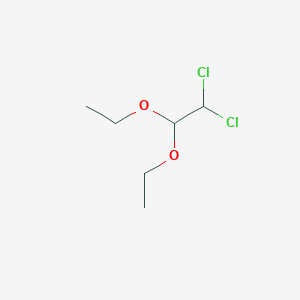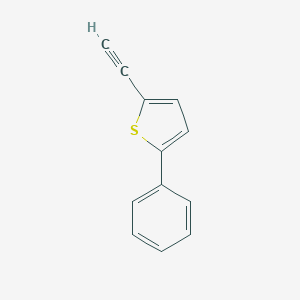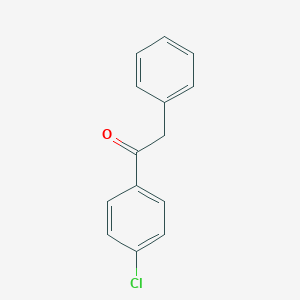![molecular formula C14H11ClO2 B156471 1-[4-(2-Chlorophenoxy)phenyl]ethanone CAS No. 129644-24-2](/img/structure/B156471.png)
1-[4-(2-Chlorophenoxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Chlorophenoxy)phenyl]ethanone, also known as Clomiphene, is a synthetic nonsteroidal selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1960s as a potential treatment for female infertility and has since been used for a variety of research purposes.
Wirkmechanismus
1-[4-(2-Chlorophenoxy)phenyl]ethanone works by binding to estrogen receptors in the body, which can either activate or inhibit the effects of estrogen. In some tissues, 1-[4-(2-Chlorophenoxy)phenyl]ethanone acts as an estrogen agonist, while in others it acts as an antagonist. This dual action makes 1-[4-(2-Chlorophenoxy)phenyl]ethanone a useful tool for studying the effects of estrogen on different physiological processes.
Biochemische Und Physiologische Effekte
1-[4-(2-Chlorophenoxy)phenyl]ethanone has a number of biochemical and physiological effects on the body. It has been shown to increase bone density, improve cardiovascular health, and enhance cognitive function. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has also been shown to have anti-estrogenic effects in breast tissue, which may make it useful in the prevention and treatment of breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(2-Chlorophenoxy)phenyl]ethanone in lab experiments is its specificity for estrogen receptors. This allows researchers to study the effects of estrogen on specific tissues without affecting other parts of the body. However, 1-[4-(2-Chlorophenoxy)phenyl]ethanone has some limitations as well. It has a relatively short half-life, which can make it difficult to maintain stable levels in the body. Additionally, 1-[4-(2-Chlorophenoxy)phenyl]ethanone can have off-target effects on other receptors in the body, which can complicate data interpretation.
Zukünftige Richtungen
There are a number of future directions for research on 1-[4-(2-Chlorophenoxy)phenyl]ethanone. One area of interest is its potential use in the prevention and treatment of breast cancer. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has been shown to have anti-estrogenic effects in breast tissue, which may make it a useful tool for preventing the development or progression of breast cancer. Additionally, 1-[4-(2-Chlorophenoxy)phenyl]ethanone may have applications in the treatment of other hormone-related conditions, such as osteoporosis and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(2-Chlorophenoxy)phenyl]ethanone on the body, as well as its potential off-target effects on other receptors.
Synthesemethoden
1-[4-(2-Chlorophenoxy)phenyl]ethanone is synthesized through a multi-step process that involves the reaction of 2-chlorophenol with 4-chlorobenzaldehyde to form 4-(2-chlorophenoxy)benzaldehyde. This intermediate is then reacted with ethylmagnesium bromide to form 1-[4-(2-chlorophenoxy)phenyl]ethanol, which is then oxidized to form 1-[4-(2-Chlorophenoxy)phenyl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Chlorophenoxy)phenyl]ethanone is widely used in scientific research as a tool to study the effects of estrogen on various physiological processes. It has been used to study the effects of estrogen on bone density, cardiovascular health, and cognitive function. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has also been used to investigate the role of estrogen in the development and progression of breast cancer.
Eigenschaften
CAS-Nummer |
129644-24-2 |
|---|---|
Produktname |
1-[4-(2-Chlorophenoxy)phenyl]ethanone |
Molekularformel |
C14H11ClO2 |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
1-[4-(2-chlorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 |
InChI-Schlüssel |
KWDAQPLGCBVMSA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Synonyme |
1-[4-(2-CHLORO-PHENOXY)-PHENYL]-ETHANONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



